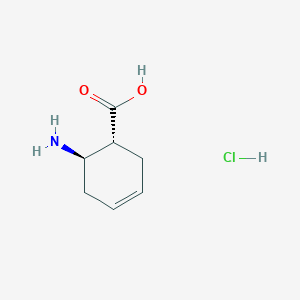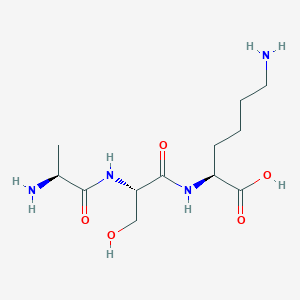![molecular formula C6H15NO B13919122 (2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
(2R)-2-[Ethyl(methyl)amino]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[Ethyl(methyl)amino]propan-1-OL is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-[Ethyl(methyl)amino]propan-1-OL can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide. A second hydrolysis reaction of N-[1-(chloromethyl)propyl] acetamide yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[Ethyl(methyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and various substituted derivatives .
Scientific Research Applications
(2R)-2-[Ethyl(methyl)amino]propan-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.
Industry: The compound is used in the production of coatings, adhesives, and surfactants .
Mechanism of Action
The mechanism of action of (2R)-2-[Ethyl(methyl)amino]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound acts as a stabilizer and buffer, maintaining the pH and stability of solutions. It also interacts with enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound is structurally similar and shares many of the same applications.
Aminomethyl propanol: Another similar compound with comparable properties and uses .
Uniqueness
(2R)-2-[Ethyl(methyl)amino]propan-1-OL is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This makes it particularly valuable in pharmaceutical applications where chirality can influence drug efficacy and safety.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-[ethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
VDKVVJABFRJUOS-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN(C)[C@H](C)CO |
Canonical SMILES |
CCN(C)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


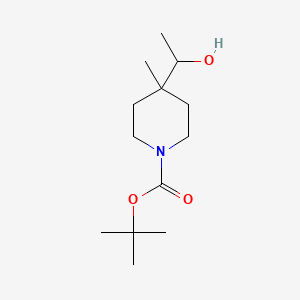
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)


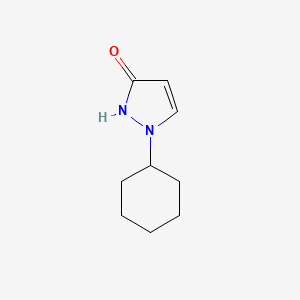
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
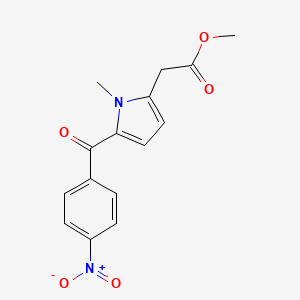
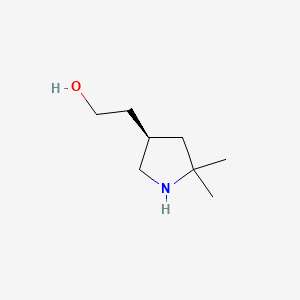
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)


